molecular formula C18H27ClN4O3 B5629772 8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5629772
M. Wt: 382.9 g/mol
InChI Key: QLVBZKMKBAWTLT-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their complex molecular structure, which typically includes a diazaspiro[5.5]undecane core. These compounds are significant in the field of medicinal chemistry and organic synthesis due to their potential biological activities and the unique challenges they present in their synthesis and structural elucidation.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, such as [5+1] double Michael addition, which has been developed for the efficient synthesis of similar spiro-heterocyclic derivatives with high yields (Islam et al., 2017). These methods allow for the introduction of various substituents, including chloro, methoxyethyl, and carbonyl groups, into the spiro framework, enabling the synthesis of a wide range of derivatives with diverse properties.

Molecular Structure Analysis

The molecular structure of compounds within this category is often confirmed through X-ray crystallography, demonstrating that they can crystallize in various space groups and exhibit interesting features such as hydrogen bonding and π-π stacking interactions (Kumarasinghe et al., 2009). These structural analyses provide valuable insights into the three-dimensional arrangement of atoms in the molecule and the interactions that stabilize the crystal structure.

properties

IUPAC Name

8-(4-chloro-1,5-dimethylpyrazole-3-carbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN4O3/c1-13-15(19)16(20-21(13)2)17(25)23-8-4-6-18(12-23)7-5-14(24)22(11-18)9-10-26-3/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVBZKMKBAWTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

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